molecular formula C20H22N2O2 B3864722 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine

8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine

Cat. No.: B3864722
M. Wt: 322.4 g/mol
InChI Key: UULYQHNYSAGQOP-UHFFFAOYSA-N
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Description

8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with methoxy and methyl groups, as well as an amine functional group

Properties

IUPAC Name

8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-13-19(22-20-16(14)8-6-10-18(20)24-3)21-12-11-15-7-4-5-9-17(15)23-2/h4-10,13H,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULYQHNYSAGQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxy and methyl substituents. The final step involves the attachment of the amine group through nucleophilic substitution reactions.

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.

    Attachment of Amine Group: The final step involves the nucleophilic substitution of the quinoline derivative with 2-(2-methoxyphenyl)ethylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Similar Compounds

    2-(2-phenylethyl)chromone: A compound with a similar phenylethyl group but different core structure.

    Quinolinyl-pyrazoles: Compounds with a quinoline core and pyrazole substituents, showing different biological activities.

    2-(4-methoxyphenethyl)chromone: Another compound with a methoxyphenethyl group but different core structure.

Uniqueness

8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine is unique due to its specific combination of functional groups and the quinoline core

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine
Reactant of Route 2
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8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methylquinolin-2-amine

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